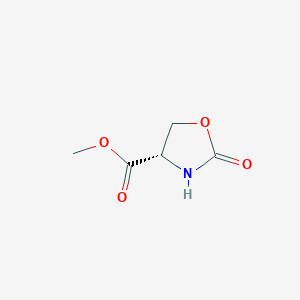

(s)-Methyl 2-oxooxazolidine-4-carboxylate

描述

Significance of Oxazolidinone Scaffolds in Modern Chemical Synthesis

The oxazolidinone ring is a five-membered heterocyclic structure containing both nitrogen and oxygen, which has garnered significant attention in synthetic and medicinal chemistry. fx361.com These scaffolds are prominent for several reasons. Firstly, they are a key structural motif (pharmacophore) in a major class of antibiotics. The discovery and success of Linezolid, the first oxazolidinone antimicrobial agent approved for clinical use, highlighted the therapeutic potential of this chemical class, particularly against multidrug-resistant Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.govnih.gov This has spurred extensive research, leading to the development of second-generation drugs such as Tedizolid and other analogues in various stages of clinical trials. nih.gov

Secondly, beyond their antibacterial properties, chiral oxazolidinones are widely employed as powerful chiral auxiliaries in asymmetric synthesis. mdpi.com By temporarily attaching an oxazolidinone to a prochiral substrate, chemists can direct subsequent reactions to occur on one face of the molecule, thereby achieving high levels of stereoselectivity. The rigid, planar nature of the oxazolidinone ring and the steric hindrance provided by its substituents effectively shield one side of the reacting molecule, guiding the approach of incoming reagents.

Finally, the oxazolidinone core is recognized for its chemical stability and its utility as a constrained bioisostere for other functional groups, such as amides and carbamates, which is a valuable feature in drug design. This combination of biological activity and synthetic utility makes the oxazolidinone scaffold a cornerstone of modern chemical synthesis. fx361.com

Role of (S)-Methyl 2-oxooxazolidine-4-carboxylate as a Stereoselective Building Block

This compound is a specific chiral building block derived from the naturally occurring amino acid L-serine. documentsdelivered.com Its utility stems from the fixed (S)-configuration at the 4-position of the heterocyclic ring, which serves as a reliable anchor for chirality. This compound acts as a precursor for a variety of more complex chiral molecules, particularly β-amino alcohols and other amino acid derivatives. chemshuttle.com

The synthetic value of this compound lies in its bifunctional nature. The methyl ester at the C4 position can be readily transformed into other functional groups (e.g., amides, alcohols, or aldehydes) through standard chemical reactions. Simultaneously, the nitrogen atom at the 3-position can be functionalized, for instance, by alkylation or acylation. These transformations can be conducted with a high degree of stereochemical control, as the existing stereocenter directs the outcome of subsequent reactions, making it a key intermediate in stereoselective synthesis. uq.edu.au

Overview of Current Research Landscape for this compound Investigations

The current research involving this compound and related oxazolidinone structures is vibrant and multifaceted. A primary focus remains in the area of medicinal chemistry, where researchers are actively developing novel oxazolidinone-based antibacterial agents to combat the growing threat of antibiotic resistance. researchgate.net Efforts are directed towards synthesizing analogues with an expanded spectrum of activity, including activity against Gram-negative bacteria, and improved pharmacological profiles. researchgate.net

Another significant area of research is the development of more efficient and environmentally benign synthetic methodologies for producing the oxazolidinone core. Traditional methods often involve hazardous reagents like phosgene (B1210022). nih.govmdpi.com Modern research explores greener alternatives, such as the use of carbon dioxide as a C1 feedstock for the cyclization reaction with corresponding amino alcohols. fx361.comscispace.com Microwave-assisted synthesis is also being explored to accelerate reaction times and improve yields. nih.gov For instance, a novel method for synthesizing 2-oxooxazolidine-4-carboxylic acid compounds from serine methyl ester hydrochloride using S,S'-dimethyl dithiocarbonate in water has been reported, achieving yields over 86% under environmentally friendly conditions. wipo.intgoogle.com

The application of this synthon is also expanding beyond antibacterials into other therapeutic areas, driven by the versatility of the oxazolidinone scaffold.

Table 1: Selected Oxazolidinone Antibiotics This table provides examples of oxazolidinone-based drugs, highlighting the importance of this chemical class.

| Compound | Status | Key Therapeutic Use |

|---|---|---|

| Linezolid | Clinically Approved | Infections caused by resistant Gram-positive bacteria (e.g., MRSA, VRE) |

| Tedizolid | Clinically Approved | Acute bacterial skin and skin structure infections (ABSSSI) |

| Sutezolid | In Clinical Trials | Treatment of tuberculosis (TB), including multidrug-resistant TB |

| Delpazolid | In Clinical Trials | Treatment of drug-resistant tuberculosis (TB) |

Key Research Challenges and Opportunities in the Field

Despite the successes, several challenges remain in the field. A primary challenge is the development of cost-effective and scalable syntheses for chiral oxazolidinones like this compound. Reducing the reliance on hazardous reagents and expensive catalysts is crucial for industrial viability and environmental sustainability. nih.gov Another significant hurdle in the medicinal chemistry space is overcoming the mechanisms of bacterial resistance to existing oxazolidinone antibiotics.

These challenges, however, present significant opportunities. There is a vast, underexplored chemical space for new oxazolidinone derivatives. By modifying the substituents on the core ring, researchers can fine-tune the biological activity, selectivity, and pharmacokinetic properties of these compounds, potentially leading to new drugs for a range of diseases. The development of novel catalytic systems for the synthesis of these heterocycles, particularly those that utilize abundant resources like CO2, represents a major opportunity for innovation in green chemistry. fx361.comscispace.com Furthermore, applying modern synthetic strategies, such as continuous flow chemistry, could offer more efficient and safer production routes for these valuable chemical entities.

Table 2: Comparison of Synthetic Approaches for Oxazolidinone Rings This table outlines different methods for synthesizing the core oxazolidinone structure, reflecting the evolution of research in this area.

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Phosgene-based Cyclization | Amino alcohols | Phosgene or its derivatives (e.g., triphosgene) | High-yielding, well-established | Highly toxic and hazardous reagents |

| Carbon Dioxide Utilization | Amino alcohols, Aziridines | CO2, often with a catalyst (e.g., ionic liquids, metal complexes) | Uses a renewable C1 source, greener | Often requires high pressure or temperature, catalyst efficiency |

| From Serine Derivatives | Serine or its esters | S,S'-dimethyl dithiocarbonate in water | Environmentally friendly solvent, good yields | Specific to certain substrates |

| Microwave-Assisted Synthesis | Amino alcohols, Urea | Microwave irradiation | Rapid reaction times, often improved yields | Scalability can be an issue |

Structure

3D Structure

属性

IUPAC Name |

methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIWTVKXOORXAZ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S Methyl 2 Oxooxazolidine 4 Carboxylate

Established Laboratory-Scale Synthetic Routes

The primary methods for synthesizing (S)-Methyl 2-oxooxazolidine-4-carboxylate on a laboratory scale involve the cyclization of chiral amino acid precursors, specifically derivatives of L-serine.

A prevalent and effective strategy for the synthesis of this compound is the reaction of L-Serine methyl ester hydrochloride with a carbonylating agent. This process efficiently constructs the 2-oxooxazolidine ring system.

Bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547), is a widely used and effective carbonylating agent for this transformation. nih.gov It serves as a safer and more manageable substitute for phosgene (B1210022) gas. The reaction involves the treatment of L-serine methyl ester hydrochloride with triphosgene in the presence of a base. This in situ generation of a reactive carbonyl intermediate facilitates the intramolecular cyclization between the hydroxyl and amino groups of the serine derivative, yielding the desired oxazolidinone ring. nih.gov Other related reagents, such as bis(succinimidyl) carbonate (DSC), have also been employed for the cyclization of N-protected serine-containing peptides to form the 2-oxo-1,3-oxazolidine-4-carboxylate structure. unibo.it

The choice of solvent and reaction conditions plays a critical role in the success of the cyclization, directly impacting both the yield and the enantiomeric purity of the final product. Tetrahydrofuran (B95107) (THF) is a commonly used solvent for this reaction. The reaction is typically conducted at controlled temperatures, often starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature to ensure a controlled reaction rate and minimize potential side reactions. The enantiomeric purity of the starting L-serine methyl ester hydrochloride is crucial, as the chirality of the starting material directly translates to the chirality of the product. Maintaining non-racemizing conditions throughout the synthesis is paramount to achieving high enantiomeric purity.

Careful control of the stoichiometry of the reagents is essential to maximize the yield of this compound and prevent the formation of byproducts. Typically, a slight excess of the carbonylating agent and the base is used to ensure complete conversion of the starting material. However, a large excess should be avoided as it can lead to undesired side reactions, such as the formation of ureas or other over-carbonylated products. nih.gov The precise molar ratio is often optimized based on the specific scale and conditions of the reaction to ensure an efficient and clean conversion.

The synthesis of this compound is inherently enantioselective when starting from an enantiomerically pure serine derivative. The stereocenter at the 4-position of the oxazolidinone ring is retained from the chiral center of the starting amino acid.

Analogously, the (R)-enantiomer, (R)-Methyl 2-oxooxazolidine-4-carboxylate, can be synthesized using the same synthetic strategies but starting from D-serine methyl ester hydrochloride. google.comchemicalbook.com The reaction proceeds with the same mechanism and efficiency, demonstrating the versatility of this method for accessing either enantiomer of the target molecule, provided the corresponding chiral starting material is available. A patent describes the synthesis of (R)-2-oxooxazolidine-4-carboxylic acid from D-serine methyl ester hydrochloride in an 88% yield, highlighting the effectiveness of this enantiomeric pathway. google.com

Data Tables

Table 1: Synthesis of 2-Oxooxazolidine-4-carboxylic Acid Enantiomers

| Starting Material | Carbonylating Agent | Product | Yield |

|---|---|---|---|

| L-Serine Methyl Ester Hydrochloride | S,S'-dimethyl dithiocarbonate | (S)-2-oxooxazolidine-4-carboxylic acid | 88% google.com |

Enantioselective Cyclization Strategies from Chiral Serine Derivatives

Application of S,S'-Dimethyl Dithiocarbonate (DMDTC) in Aqueous Media for High Enantiomeric Excess

A notable and environmentally friendly method for the synthesis of this compound involves the use of S,S'-Dimethyl Dithiocarbonate (DMDTC) in an aqueous medium. This approach is distinguished by its high yield and operational simplicity. The synthesis is typically carried out by reacting L-serine methyl ester hydrochloride with DMDTC in water. The reaction proceeds under mild conditions, initially in an ice bath and then at room temperature, to afford the desired product with a high enantiomeric excess, preserving the stereochemistry of the starting L-serine derivative. A patent on this method highlights that using water as a solvent is not only environmentally benign but also contributes to the high safety profile and ease of controlling reaction conditions, with product yields reported to be over 86%.

The process generally involves two main steps: the initial reaction with DMDTC followed by a hydrolysis step under alkaline conditions to facilitate the final cyclization. The molar ratio of the serine derivative to DMDTC is a critical parameter, typically ranging from 1:1 to 2:1. The reaction temperature is also carefully controlled, starting at a lower temperature (5-15 °C) and gradually increasing to room temperature (20-30 °C) to ensure optimal conversion and selectivity.

Table 1: Reaction Parameters for DMDTC Method

| Parameter | Condition |

| Starting Material | L-serine methyl ester hydrochloride |

| Reagent | S,S'-Dimethyl Dithiocarbonate (DMDTC) |

| Solvent | Water |

| Initial Temperature | 5-15 °C |

| Final Temperature | 20-30 °C |

| Molar Ratio (Serine:DMDTC) | 1-2 : 1 |

| pH for Hydrolysis | 12-14 |

| Reported Yield | >86% |

Alternative Cyclization Pathways for Oxazolidinone Ring Formation

The formation of the oxazolidinone ring can also be achieved through the cyclization of N-protected serine derivatives. A relevant example is the cyclization of N-benzyloxycarbonyl-L-serine (N-Cbz-L-serine). While direct literature on the cyclization of N-Cbz-L-serine to this compound under simple alkaline conditions is not abundant, the analogous cyclization of N-Cbz-(L)-alanine has been shown to produce the corresponding oxazolidinone. This suggests a similar intramolecular nucleophilic attack of the hydroxyl group on the activated carbonyl of the carbamate (B1207046), facilitated by a base, would lead to the desired oxazolidinone ring from N-Cbz-L-serine. The reaction is typically promoted by dehydrating agents or by converting the carboxylic acid to a more reactive species.

Another versatile method for the synthesis of the oxazolidinone ring is the cyclization of substituted 2-amino-3-hydroxy methyl propionate (B1217596) hydrochlorides. This method is advantageous as it allows for the synthesis of various multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. The reaction involves treating the 2-amino-3-hydroxy methyl propionate hydrochloride derivative with a carbonylating agent, such as S,S'-dimethyl dithiocarbonate, in water. This is followed by an alkaline hydrolysis step to yield the final cyclized product. This pathway is noted for its high yields and environmentally friendly conditions, utilizing water as the solvent.

Advanced and Industrial-Scale Production Optimizations

Implementation of Continuous Flow Reactor Systems for Reaction Time Reduction and Temperature Control

Furthermore, continuous flow systems can significantly reduce reaction times from hours to minutes. The synthesis of the oxazolidinone-containing drug Linezolid has been successfully demonstrated in a seven-step continuous flow process with a total residence time of only 27 minutes. This rapid synthesis is a testament to the efficiency of flow chemistry for this class of compounds. The implementation of such systems for this compound production can lead to higher throughput and more efficient manufacturing processes.

Table 2: Advantages of Continuous Flow Synthesis

| Feature | Benefit |

| Precise Temperature Control | Minimizes byproducts, improves yield and purity |

| Rapid Heat Exchange | Efficient management of exothermic reactions |

| Reduced Reaction Times | Increased throughput and process efficiency |

| Enhanced Safety | Smaller reaction volumes reduce risks |

| Automation | Improved consistency and reduced labor costs |

Strategies for Solvent Recycling and Economic Efficiency (e.g., Dichloromethane (B109758) Recovery)

In the context of large-scale chemical synthesis, economic efficiency and environmental sustainability are paramount. Solvent usage is a major contributor to both the cost and environmental impact of a chemical process. Dichloromethane (DCM) is a common solvent used in organic synthesis, including for extraction and purification steps in the production of oxazolidinones. However, it is also a volatile and potentially hazardous solvent.

Implementing solvent recycling strategies is crucial for improving the economic and environmental profile of the synthesis of this compound. The recovery of dichloromethane can be achieved through distillation-based techniques. For instance, a spent solvent stream containing dichloromethane can be subjected to a series of treatments, such as initial drying with

Crystallization Techniques for Product Isolation and Purification as Alternatives to Chromatography

In the synthesis of this compound and related compounds, purification is a critical step to ensure high purity of the final product. While column chromatography is a common method, it often involves large volumes of solvents and can be time-consuming and costly. Crystallization presents a powerful and scalable alternative for isolation and purification.

The selection of an appropriate solvent system is paramount for successful crystallization. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures, facilitating high recovery of the purified product upon cooling. For structurally similar compounds like L-2-oxothiazolidine-4-carboxylic acid, a variety of organic solvents have been effectively utilized for crystallization and recrystallization, achieving purities exceeding 99%. nih.gov These techniques can be adapted for the purification of this compound.

Commonly employed solvents and techniques include:

Single Solvent Crystallization: A suitable solvent is heated to dissolve the crude product, and the saturated solution is then slowly cooled to induce crystallization.

Recrystallization: This technique is used to further purify the crystalline product obtained from an initial crystallization. The crystals are redissolved in a minimal amount of hot solvent and then allowed to recrystallize.

Anti-solvent Crystallization: In this method, a second solvent (an anti-solvent) in which the compound is insoluble is added to a solution of the compound in a good solvent, leading to precipitation of the purified product.

The table below summarizes various solvent systems and conditions reported for the crystallization of a related thiazolidine (B150603) analog, which can serve as a starting point for developing a crystallization protocol for this compound. nih.gov

| Starting Material | Crystallization Solvent | Recrystallization Solvent | Final Purity (%) |

| L-2-oxothiazolidine-4-crude carboxylic acid | Ethyl Acetate | Ethyl Acetate | 99.3 |

| L-2-oxothiazolidine-4-crude carboxylic acid | Methyl Acetate | Ethanol (B145695) | 99.4 |

| L-2-oxothiazolidine-4-crude carboxylic acid | Methyl Acetate | Ethanol | 99.2 |

These examples demonstrate that careful selection of solvents can lead to high-purity products, thereby avoiding the need for chromatographic purification.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is essential for developing sustainable and environmentally responsible chemical processes. In the synthesis of this compound, there is a significant opportunity to incorporate these principles, particularly through the use of aqueous-phase synthesis and the reduction or replacement of organic solvents.

Development of Environmentally Benign Aqueous-Phase Synthetic Protocols

Traditionally, the synthesis of oxazolidinone derivatives has been carried out in organic solvents such as dichloromethane, dioxane, or acetonitrile. google.com These solvents are often volatile, flammable, and can be harmful to the environment and human health. The development of synthetic methods that utilize water as the reaction medium is a key goal of green chemistry.

A significant advancement in this area is the synthesis of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds in an aqueous medium. google.com This method involves the reaction of an amino acid methyl ester hydrochloride with S,S'-dimethyl dithiocarbonate in water, followed by hydrolysis. This aqueous-phase synthesis offers several advantages:

Environmental Friendliness: Water is a non-toxic, non-flammable, and readily available solvent.

Enhanced Safety: The elimination of volatile organic solvents reduces the risk of fire and exposure to harmful vapors.

Simplified Workup: In many cases, the product can be isolated by simple filtration or extraction, reducing the need for extensive purification steps.

High Yields: The reported aqueous-phase synthesis of 2-oxo-oxazolidine-4-carboxylic acid derivatives achieves yields of over 86%. google.com

This approach demonstrates the feasibility of conducting key steps in the synthesis of this compound in an environmentally benign aqueous environment.

Minimization and Replacement of Organic Solvents in Reaction Media

Beyond the use of water, other strategies are being explored to minimize or eliminate the reliance on traditional organic solvents in the synthesis of oxazolidinones.

Solvent-Free Synthesis: In some cases, reactions can be conducted without any solvent, a technique known as solvent-free or neat synthesis. This approach is highly atom-economical and significantly reduces waste. For example, the synthesis of N-isobutyl-5-methyloxazolidinone has been achieved on a kilogram scale without the use of any organic solvent. nih.gov This involves the reaction of a bio-based amino-alcohol with diethyl carbonate in the presence of a bio-based catalyst. Such solvent-free methods are highly desirable from a green chemistry perspective. A review of solvent-free methods for the incorporation of CO2 into 2-oxazolidinones highlights the growing interest in these environmentally friendly procedures. rsc.org

Use of Greener Solvents: When a solvent is necessary, the focus is shifting towards the use of "green" or bio-based solvents. These are solvents derived from renewable resources and have a lower environmental impact than their petrochemical-based counterparts. Examples include γ-valerolactone (GVL) and Cyrene™, which have been successfully used as alternatives to N,N-dimethylformamide (DMF) in the synthesis of metal-organic frameworks and could be applicable to oxazolidinone synthesis. nih.gov

Deep Eutectic Solvents (DESs): As mentioned in the deprotection section, DESs are emerging as promising green reaction media. They are typically composed of a mixture of two or more components that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable, have low volatility, and can act as both the solvent and the catalyst. mdpi.comrsc.org Their application in the synthesis of oxazolidinones has been demonstrated, offering a metal- and toxic organic solvent-free medium. rsc.org

The following table provides a comparison of different solvent strategies in the context of green chemistry for oxazolidinone synthesis.

| Strategy | Examples of Solvents/Conditions | Key Green Chemistry Advantages |

| Aqueous-Phase Synthesis | Water | Non-toxic, non-flammable, readily available, simplified workup |

| Solvent-Free Synthesis | Neat reaction conditions, mechanochemistry | High atom economy, minimal waste, reduced energy consumption |

| Replacement with Green Solvents | γ-Valerolactone (GVL), Cyrene™ | Bio-based, lower toxicity, reduced environmental impact |

| Use of Deep Eutectic Solvents | Choline chloride/p-toluenesulfonic acid | Biodegradable, low volatility, dual role as solvent and catalyst |

By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective.

Chemical Reactivity and Transformation Pathways of S Methyl 2 Oxooxazolidine 4 Carboxylate

Oxidative Transformations of the Oxazolidinone Ring System

The oxazolidinone ring, while relatively stable, can undergo oxidative transformations under specific conditions. These reactions can be selective, targeting either the ring structure to introduce new functionalities or leading to cleavage of the ring.

The oxidation of the oxazolidinone ring can lead to the formation of substituted derivatives. For instance, N-acyloxazolidinones can undergo oxidative cleavage. While this process breaks the ring, it is a key oxidative reaction of this class of compounds. Research has shown that the oxidation of N-acyl-pyrrolidines and -piperidines with reagents like iron(II)-hydrogen peroxide can yield the corresponding lactams. Although not a direct substitution on the ring, this indicates the susceptibility of the carbon adjacent to the nitrogen to oxidation.

Various oxidizing agents have been employed to effect transformations on oxazolidinone-containing molecules. The choice of oxidant and reaction conditions can dictate the outcome of the reaction.

Hydrogen Peroxide: A common and powerful oxidizing agent, hydrogen peroxide (H₂O₂), has been used in the oxidative cleavage of N-acyloxazolidinones, often referred to as Evans auxiliaries. In a process designed for the recovery of the chiral auxiliary, the N-acyl group is cleaved off. This reaction is typically carried out in the presence of a base, such as lithium hydroxide (B78521) (LiOH). acs.org The reaction of the N-acyloxazolidinone with lithium hydroperoxide, formed in situ from LiOH and H₂O₂, leads to the formation of a tetrahedral intermediate which then collapses to release the carboxylic acid and the oxazolidinone auxiliary. acs.org

Potassium Permanganate (B83412): Potassium permanganate (KMnO₄) is a strong oxidizing agent capable of oxidizing a wide range of organic functional groups. libretexts.org While specific studies on the direct oxidation of the (S)-Methyl 2-oxooxazolidine-4-carboxylate ring by KMnO₄ are not extensively documented in readily available literature, its general reactivity suggests that under harsh conditions (e.g., heat, concentrated solutions), it could lead to the cleavage of the oxazolidinone ring, ultimately yielding carboxylic acids. libretexts.org Under milder, controlled conditions, it is conceivable that selective oxidation could occur, though such transformations would require careful optimization to avoid over-oxidation and ring degradation.

The table below summarizes the general application of these oxidizing agents.

| Oxidizing Agent | Typical Conditions | General Outcome on Related Structures |

| Hydrogen Peroxide (H₂O₂) | In the presence of a base (e.g., LiOH) | Oxidative cleavage of N-acyl group from N-acyloxazolidinones acs.org |

| Potassium Permanganate (KMnO₄) | Varies (mild to harsh) | Potential for ring cleavage to form carboxylic acids under harsh conditions libretexts.org |

Reductive Modifications of the Ester and Ring System

The ester and carbonyl groups of this compound are susceptible to reduction by various hydride reagents. The selectivity of these reductions depends on the nature of the reducing agent and the reaction conditions.

The reduction of the methyl ester group in this compound leads to the formation of the corresponding primary alcohol, (S)-4-(hydroxymethyl)oxazolidin-2-one. This transformation is a common step in the synthesis of more complex molecules where the hydroxymethyl group can be further functionalized. While the carbonyl group of the oxazolidinone ring is generally less reactive than the ester, powerful reducing agents can potentially reduce it as well, leading to the formation of substituted oxazolidines.

The choice of reducing agent is critical in determining the outcome of the reduction of this compound.

Lithium Aluminum Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ is capable of reducing both esters and amides. byjus.commasterorganicchemistry.com It is the reagent of choice for the reduction of the methyl ester of this compound to the corresponding primary alcohol, (S)-4-(hydroxymethyl)oxazolidin-2-one. researchgate.net The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). researchgate.net The high reactivity of LiAlH₄ necessitates careful handling and anhydrous conditions. byjus.com

Sodium Borohydride (B1222165) (NaBH₄): In contrast to LiAlH₄, sodium borohydride is a milder reducing agent. masterorganicchemistry.com It readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions (e.g., in methanol (B129727) or ethanol (B145695) at room temperature). masterorganicchemistry.com Therefore, NaBH₄ would not be expected to reduce the methyl ester of this compound without the use of activating agents or more forcing reaction conditions. However, the reactivity of NaBH₄ can be enhanced by the addition of Lewis acids or by conducting the reaction at higher temperatures, which can enable the reduction of esters. reddit.com

The following table outlines the expected reactivity of these reducing agents with the target molecule.

| Reducing Agent | Reactivity with Ester | Reactivity with Ring Carbonyl | Typical Product |

| Lithium Aluminum Hydride (LiAlH₄) | High | Moderate | (S)-4-(hydroxymethyl)oxazolidin-2-one researchgate.net |

| Sodium Borohydride (NaBH₄) | Low (requires activation) masterorganicchemistry.comreddit.com | Very Low | No reaction under standard conditions |

Nucleophilic Substitution Reactions at the Carboxylate Moiety and Ring Positions

The electrophilic nature of the carbonyl carbons in both the methyl ester and the oxazolidinone ring allows for nucleophilic substitution reactions.

The carboxylate moiety of this compound can undergo nucleophilic acyl substitution, a class of reactions where the methoxy (B1213986) group of the ester is replaced by a nucleophile. openstax.org A prime example of this is the hydrolysis of the ester to the corresponding carboxylic acid. A patented method describes the hydrolysis of the methyl ester of 2-oxooxazolidine-4-carboxylic acid under alkaline conditions, using a solution of sodium hydroxide (NaOH) in a mixture of ethanol and water, to yield 2-oxooxazolidine-4-carboxylic acid. google.com

The carbonyl group of the oxazolidinone ring can also be a target for nucleophiles, often leading to ring-opening reactions. For instance, treatment of N-alkyl-oxazolidin-2-ones with Grignard reagents results in the nucleophilic attack at the ring carbonyl, followed by ring-opening to produce tertiary carboxylic amides. researchgate.net This demonstrates the susceptibility of the oxazolidinone ring to cleavage by strong nucleophiles.

The following table summarizes these nucleophilic substitution reactions.

| Reaction | Nucleophile | Reaction Site | Product |

| Hydrolysis | Hydroxide ion (OH⁻) | Ester Carbonyl | (S)-2-oxooxazolidine-4-carboxylic acid google.com |

| Ring-Opening | Grignard Reagent (R-MgX) | Ring Carbonyl | Tertiary Carboxylic Amide researchgate.net |

Ring-Opening Reactions and Derivatization

The oxazolidinone ring, while stable, can undergo ring-opening reactions under specific conditions. These transformations are valuable for converting the cyclic carbamate (B1207046) into acyclic structures, such as β-amino acids and their derivatives.

A fundamental derivatization of this compound is the hydrolysis of the methyl ester to the corresponding carboxylic acid, (S)-2-oxooxazolidine-4-carboxylic acid. This transformation is typically accomplished under alkaline conditions. The reaction involves the saponification of the ester, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester group.

A reported method for this hydrolysis involves treating the methyl ester with a 1N sodium hydroxide (NaOH) solution to adjust the pH to approximately 13. google.com This process effectively removes the methyl group, yielding the free carboxylic acid. The reaction proceeds cleanly and in high yield, providing a straightforward route to the corresponding carboxylate, which can be used in further synthetic applications, such as peptide couplings.

Table 2: Hydrolysis of this compound google.com

| Substrate | Reagents | pH | Product | Yield (%) |

| This compound | 1N NaOH, H₂O/EtOH | 13 | (S)-2-oxooxazolidine-4-carboxylic acid | 88 |

The carbonyl group of the oxazolidinone ring is electrophilic and can be attacked by strong carbon nucleophiles like Grignard reagents. This reaction leads to the ring-opening of the oxazolidinone and the formation of tertiary carboxylic amides. rsc.orgresearchgate.net The organomagnesium species adds to the C2 carbonyl, initiating a cascade that results in the cleavage of the C2-O1 bond of the ring. rsc.org

This reaction has been demonstrated on various N-alkyl and C4-substituted oxazolidinones. A range of Grignard reagents, including allyl, benzyl, alkyl, and phenyl magnesium halides, have been successfully employed. rsc.orgresearchgate.net While the direct application to the N-unsubstituted this compound would require initial N-protection or the use of excess Grignard reagent to account for the acidic N-H, the methodology provides a powerful tool for converting the oxazolidinone scaffold into valuable acyclic amide derivatives. The resulting tertiary amides are useful substrates for further transformations. rsc.org

Table 3: Ring-Opening of N-Alkyl Oxazolidinones with Grignard Reagents rsc.org

| Oxazolidinone Substrate | Grignard Reagent | Product | Yield (%) |

| (R)-3-Benzyl-4-phenyloxazolidin-2-one | Allylmagnesium bromide | (R)-N-Benzyl-N-(1-phenyl-2-hydroxyethyl)pent-4-enamide | 82 |

| (S)-3-Benzyl-4-isopropyloxazolidin-2-one | Allylmagnesium bromide | (S)-N-Benzyl-N-(1-isopropyl-2-hydroxyethyl)pent-4-enamide | 83 |

| (R)-3-Benzyl-4-phenyloxazolidin-2-one | Ethylmagnesium bromide | (R)-N-Benzyl-N-(1-phenyl-2-hydroxyethyl)propanamide | 75 |

| 3,4-Dimethyloxazolidin-2-one | Benzylmagnesium chloride | N-(1-hydroxypropan-2-yl)-N-methyl-2-phenylacetamide | 78 |

Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for activating C-C multiple bonds towards nucleophilic attack. In the context of oxazolidinone chemistry, gold catalysis has been notably applied to the synthesis of oxazolidinone derivatives through intramolecular cyclization reactions. For instance, N-Boc-protected alkynylamines can be converted into alkylidene 2-oxazolidinones in the presence of a cationic Au(I) catalyst. organic-chemistry.orgresearchgate.net The proposed mechanism involves the gold-catalyzed activation of the alkyne, which facilitates an intramolecular attack by the carbamate oxygen, leading to cyclization. organic-chemistry.org

While these examples primarily illustrate the formation of the oxazolidinone ring, the principles of gold catalysis can be extended to intermolecular additions involving oxazolidinone derivatives. Gold catalysts can activate unsaturated systems, making them susceptible to attack by the nucleophilic nitrogen of the oxazolidinone ring. Although specific examples of intermolecular additions directly to this compound are not widely reported, related gold-catalyzed hydroamination and cycloaddition reactions demonstrate the potential for such transformations. beilstein-journals.org These reactions typically involve the addition of an N-H bond across an activated alkyne or allene, a pathway that could be exploited for the functionalization of the oxazolidinone nitrogen.

Table 4: Gold-Catalyzed Cyclization to Form Oxazolidinone Derivatives organic-chemistry.org

| Substrate | Catalyst | Product | Yield (%) |

| tert-Butyl methyl(4-phenylbut-3-yn-2-yl)carbamate | Au(PPh₃)Cl/AgSbF₆ | (Z)-5-Benzylidene-3,4-dimethyloxazolidin-2-one | 98 |

| tert-Butyl benzyl(prop-2-yn-1-yl)carbamate | Au(PPh₃)Cl/AgSbF₆ | 3-Benzyl-5-methyleneoxazolidin-2-one | 99 |

| tert-Butyl (1,1-dimethylprop-2-yn-1-yl)(4-methoxybenzyl)carbamate | Au(PPh₃)Cl/AgSbF₆ | 4,4-Dimethyl-3-(4-methoxybenzyl)-5-methyleneoxazolidin-2-one | 99 |

Asymmetric Synthesis of Chiral Compounds

The inherent chirality of this compound is leveraged in asymmetric synthesis to control the stereochemical outcome of chemical reactions, leading to the formation of enantiomerically pure or enriched products.

Role as a Chiral Building Block in Introducing Specific Stereochemistry

This compound serves as a foundational chiral synthon for the construction of molecules with specific stereogenic centers. The oxazolidinone ring can be strategically opened or modified to transfer its chirality to a new molecule. This approach is fundamental in chiral pool synthesis, where a readily available enantiopure compound is used as a starting material. Enantiopure 3-((R)- and 3-((S)-1-phenylethyl)-4-oxazoline-2-ones have been evaluated as chiral building blocks for the divergent construction of heterocycles with stereogenic quaternary centers nih.gov. The N-(R)- or N-(S)-1-phenylethyl group of these compounds proved to be an efficient chiral auxiliary for the asymmetric induction of the 4- and 5-positions of the 4-oxazolin-2-one ring nih.gov.

A significant application of this strategy is in the synthesis of substituted oxazolidin-2-ones, which are important structural motifs in various pharmaceuticals. For instance, the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds has been achieved through methods that establish vicinal stereogenic centers with high diastereoselectivity nih.gov. These scaffolds are crucial intermediates in the synthesis of several bioactive natural products and drugs nih.gov.

| Application | Description | Reference Example |

| Introduction of Stereocenters | The predefined stereochemistry at the C4 position is transferred to the target molecule. | Synthesis of heterocyclic compounds with quaternary stereocenters. nih.gov |

| Chiral Pool Synthesis | Utilized as an enantiomerically pure starting material to build complex chiral molecules. | Divergent synthesis of highly substituted cyclic carbamates. nih.gov |

| Synthesis of Bioactive Scaffolds | Serves as a precursor to key structural motifs like 4,5-disubstituted oxazolidin-2-ones. | Asymmetric total synthesis of (−)-cytoxazone. nih.gov |

Catalytic Applications as a Precursor to Chiral Ligands in Asymmetric Catalysis (e.g., Cross-Coupling Reactions)

While direct evidence for this compound as a precursor to chiral ligands for cross-coupling reactions is not extensively documented, the broader class of chiral oxazolidines is well-established in asymmetric catalysis. Chiral 1,3-oxazolidine ligands are attractive due to their rigid and tunable structures, which can incorporate multiple chiral centers nih.gov. These ligands, derived from readily available amino alcohols, have been successfully employed in a variety of asymmetric reactions, including alkylations, alkynylations, and cycloadditions nih.gov. The synthesis of N-arylated oxazolidinones via palladium-catalyzed cross-coupling reactions highlights the compatibility of the oxazolidinone core with such catalytic systems, suggesting the potential for developing ligands based on this scaffold researchgate.net.

Precursor for Non-Proteinogenic Amino Acids and Peptidomimetics

The structural resemblance of this compound to amino acid precursors makes it a valuable starting material for the synthesis of non-proteinogenic amino acids and peptidomimetics, which are crucial in drug discovery and materials science.

Synthetic Strategies for Non-Canonical Amino Acid Derivatization

This compound can be chemically modified to introduce a wide range of functionalities, leading to the synthesis of non-proteinogenic amino acids. These unnatural amino acids are designed to enhance the properties of peptides, such as metabolic stability, conformational constraint, and biological activity nih.gov. Synthetic routes often involve the manipulation of the carboxylate group and the opening of the oxazolidinone ring to reveal an amino alcohol functionality, which can then be further elaborated. There are over 800 naturally occurring non-proteinogenic amino acids that have been discovered, and thousands more have been synthesized nih.govwikipedia.org.

Integration into Foldamers, Oligomers, and Peptide Frameworks

The oxazolidinone backbone can serve as a dipeptide isostere or a building block for foldamers, which are oligomers that adopt well-defined secondary structures. The synthesis of oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one has been described, demonstrating the ability of these units to form ordered structures nih.gov. These oligomers, synthesized by activating the carboxy group, show through 1H NMR spectra that they fold into structures where the C-4 hydrogen of one ring is consistently close to the carbonyl of the next, indicating a controlled folding pattern nih.gov. This property makes them a new class of pseudoprolines that can control the peptide bond conformation nih.gov.

Intermediate in Heterocyclic Compound Synthesis

This compound is a key intermediate in the synthesis of various heterocyclic compounds, most notably in the preparation of the antibiotic linezolid.

Mechanistic and Computational Studies of S Methyl 2 Oxooxazolidine 4 Carboxylate Reactions

Reaction Mechanism Elucidation

Understanding the precise steps through which chemical transformations occur is crucial for optimizing reaction conditions and designing new synthetic methodologies. For (S)-Methyl 2-oxooxazolidine-4-carboxylate, mechanistic studies have focused on its formation via cyclization and the characteristic reactions of the oxazolidinone ring system.

Investigation of Molecular Interactions and Reaction Pathways in Cyclization Processes

The formation of the 2-oxooxazolidine ring is a key synthetic step, typically proceeding from an amino alcohol precursor. For this compound, the precursor is L-serine methyl ester. The cyclization is commonly achieved by reaction with a carbonylating agent, such as phosgene (B1210022), triphosgene (B27547), or a chloroformate.

The proposed mechanism for this cyclization involves a two-step process:

N-Acylation: The amino group of the L-serine methyl ester acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbonylating agent (e.g., methyl chloroformate). This results in the formation of a carbamate (B1207046) intermediate.

Intramolecular Cyclization: The hydroxyl group of the serine backbone then acts as an intramolecular nucleophile. It attacks the newly formed carbamate carbonyl carbon. This step is often facilitated by a base, which deprotonates the hydroxyl group to form a more potent alkoxide nucleophile. This attack displaces the leaving group (e.g., chloride or methoxy (B1213986) group), leading to the formation of the five-membered 2-oxooxazolidine ring.

This intramolecular cyclization is a type of nucleophilic acyl substitution. The stereochemistry at the C4 position is retained from the starting L-serine methyl ester, yielding the (S)-enantiomer of the final product.

Proposed Mechanisms for Key Transformations (e.g., Oxidation, Reduction, Substitution)

The 2-oxooxazolidine ring and its substituents can undergo various transformations, the mechanisms of which have been explored for the general class of oxazolidinones.

Oxidation: While the oxazolidinone ring itself is relatively stable to oxidation, specific reagents can functionalize the scaffold. For instance, photocatalytic oxidation mechanisms have been investigated where an excited state of a catalyst initiates a single-electron transfer (SET) from the oxazolidinone, leading to a radical cation that can be trapped by oxygen. researchgate.net Another studied mechanism involves the copper-catalyzed reaction of N-acyl oxazolidinones with radical species like TEMPO, which results in the selective α-oxygenation of the acyl group through a metal enolate intermediate. nih.gov

Reduction: The carbonyl group of the oxazolidinone ring can be selectively reduced. The mechanism of reduction using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon (C2). This is followed by protonation of the resulting tetrahedral intermediate to yield a secondary alcohol, effectively opening the ring or leading to N-formyl amino alcohol derivatives depending on the conditions. Alternatively, catalytic hydrogenation (e.g., H₂/Pd-C) under acidic conditions can cleave the ring to produce amino alcohol derivatives.

Substitution and Ring-Opening: The oxazolidinone ring is susceptible to nucleophilic attack, leading to ring-opening. This is a key reaction, particularly in the context of using oxazolidinones as chiral auxiliaries in synthesis.

Base-Mediated Hydrolysis: Under basic conditions (e.g., LiOH/H₂O₂), a hydroxide (B78521) ion attacks the ester carbonyl (at the C4 position) or the ring carbonyl (at C2). Attack at the ester leads to saponification, yielding the corresponding carboxylate. Attack at the ring carbonyl can lead to cleavage of the C-O bond, opening the ring to form a carbamate of the original amino alcohol. acs.org

Acid-Catalyzed Ring-Opening: In the presence of acid, the carbonyl oxygen can be protonated, activating the ring toward nucleophilic attack. This facilitates ring-opening by various nucleophiles, including alcohols, to form 2-amino ethers in a stereocontrolled manner. nih.gov

Substitution at the N-Acyl Group: When the nitrogen is acylated (N-acyl oxazolidinones), the α-carbon of the acyl group can be deprotonated to form a chiral enolate. This enolate can then act as a nucleophile in substitution reactions (e.g., alkylations) with high diastereoselectivity, a transformation central to the utility of Evans auxiliaries. collectionscanada.gc.canih.govwikipedia.org

Theoretical Chemistry and Computational Modeling

Computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms, molecular structures, and electronic properties that are often difficult to probe experimentally.

Application of Density Functional Theory (DFT) for Electronic Structure Analysis and Conformational Studies

Density Functional Theory (DFT) has been extensively applied to study oxazolidinone derivatives. Methods such as B3LYP and M06-2X are commonly used to perform geometry optimizations and analyze the electronic structure of these molecules. google.com

Key applications include:

Conformational Analysis: DFT calculations can determine the most stable three-dimensional conformations of the molecule and the energy barriers between them.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Global Reactivity Descriptors: DFT calculations are used to determine properties like ionization potential, electron affinity, chemical hardness, and electrophilicity, which provide quantitative measures of the molecule's reactivity. google.com

Reaction Pathway Modeling: DFT is used to map the potential energy surface of a reaction, locating transition states and intermediates. This allows for the calculation of activation energy barriers, providing theoretical validation for proposed reaction mechanisms and explaining observed stereoselectivities.

| Computational Parameter | Typical Application in Oxazolidinone Studies | Reference |

| Geometry Optimization | Determination of the most stable molecular conformation. | google.com |

| HOMO/LUMO Analysis | Assessment of chemical reactivity and kinetic stability. | google.com |

| Transition State Search | Elucidation of reaction mechanisms and energy barriers. | - |

| Global Reactivity Descriptors | Quantification of electrophilicity and chemical hardness. | google.com |

Computational Prediction of Solvent Effects in Reaction Dynamics (e.g., Implicit Solvent Models like PCM)

The solvent environment can significantly influence reaction rates and pathways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are widely used in conjunction with DFT calculations to account for these effects. psu.edu In the PCM approach, the solvent is modeled as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

This method has been successfully used to:

Calculate single-point energies on gas-phase optimized structures to understand how the solvent stabilizes or destabilizes reactants, intermediates, and transition states. psu.edu

Model potential energy profiles in different solvents to predict how the reaction mechanism and energy barriers might change, which is crucial for solvent optimization in synthetic procedures. psu.edu

Molecular Dynamics Simulations for Understanding Reactivity

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While often applied in biological contexts, such as studying how oxazolidinone-based antibiotics interact with bacterial ribosomes, the principles are also applicable to understanding general chemical reactivity. rsc.org

MD simulations can provide insights into:

Conformational Sampling: Exploring the accessible conformations of this compound in solution and identifying the most populated shapes, which influences its reactivity.

Solvent Shell Structure: Simulating the explicit arrangement of solvent molecules around the solute to understand specific solute-solvent interactions (e.g., hydrogen bonding) that are not fully captured by implicit models.

Dynamic Behavior: Visualizing the dynamic motions and interactions that precede a chemical reaction, offering a more complete picture of the factors controlling reactivity than static computational models alone.

Following a comprehensive search for scientific literature and analytical data, it has been determined that detailed, publicly available characterization information for the specific compound This compound is insufficient to construct the requested article.

Searches were conducted to find specific data pertaining to the following analytical techniques for this exact molecule:

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

Infrared (IR) spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Chiral High-Performance Liquid Chromatography (HPLC)

Polarimetry (Optical Rotation)

X-ray Crystallography

The performed searches did not yield specific spectral data, chromatographic conditions, optical rotation values, or crystallographic reports for this compound. While information was found for related but structurally distinct compounds, such as imidazolidine-based molecules or the corresponding carboxylic acid of the target molecule, the strict instructions to focus solely on this compound prevent the use of this analogous data.

Without access to the necessary primary data, generating a thorough, informative, and scientifically accurate article that adheres to the provided outline is not possible. To do so would require speculation or the use of data for incorrect compounds, which would violate the core requirements of the request. Therefore, the article cannot be generated at this time.

Analytical and Characterization Techniques in S Methyl 2 Oxooxazolidine 4 Carboxylate Research

X-ray Crystallography for Absolute Stereochemistry Determination

Single-Crystal X-ray Diffraction (SC-XRD) Studies for Solid-State Structure

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the unambiguous determination of the molecular structure of a compound in its crystalline form. The process involves irradiating a single crystal of the material with a monochromatic X-ray beam. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional model of the electron density within the crystal can be constructed, which in turn reveals the precise arrangement of atoms.

In the structural analysis of compounds analogous to (S)-Methyl 2-oxooxazolidine-4-carboxylate, such as (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, SC-XRD studies have been instrumental. For instance, the analysis of a translucent, colorless needle-like specimen of a related compound revealed its crystallization in the orthorhombic chiral space group P2₁2₁2₁. researchgate.net The determination of the space group is a critical first step as it describes the symmetry elements present in the crystal lattice.

The collection of diffraction data is a meticulous process. A total of 5961 frames were collected over a period of 16.56 hours to ensure a comprehensive dataset. researchgate.net The frames were then integrated to measure the intensity of each reflection. The final cell constants, which define the dimensions of the unit cell, were determined to be a = 6.2275(4) Å, b = 8.3963(5) Å, and c = 24.9490(14) Å, with a volume of 1304.53(14) ų. mdpi.com These parameters are based on the refinement of the positions of 9096 reflections. mdpi.com

The resulting structural solution confirmed the molecular connectivity and stereochemistry of the compound. Such studies can also reveal the presence of multiple conformers within the crystal structure, providing a deeper understanding of the molecule's flexibility and packing in the solid state.

Table 1: Crystal Data and Structure Refinement for a Representative Analogous Compound

| Parameter | Value |

| Empirical formula | C₅H₈N₂O₃ |

| Formula weight | 144.13 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | |

| a | 6.2275(4) Å |

| b | 8.3963(5) Å |

| c | 24.9490(14) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1304.53(14) ų |

| Z | 8 |

| Density (calculated) | 1.468 Mg/m³ |

| Absorption coefficient | 0.118 mm⁻¹ |

| F(000) | 608 |

Refinement of Crystallographic Data to Account for Thermal Motion

Once the initial crystal structure is solved, a process of refinement is undertaken to improve the accuracy of the atomic positions and other crystallographic parameters. This refinement is crucial for obtaining a chemically meaningful and precise structural model. A key aspect of this process is accounting for the thermal motion of the atoms within the crystal lattice. Atoms in a crystal are not static; they vibrate about their equilibrium positions. This thermal motion has a significant effect on the diffraction pattern and must be modeled accurately.

The refinement is typically carried out using a full-matrix least-squares method on F², where F² is the squared structure factor, which is proportional to the measured intensity of the diffracted X-rays. In the case of a related imidazolidine (B613845) derivative, the final anisotropic full-matrix least-squares refinement on F² involved 185 variables and converged with an R1 value of 2.44% for the observed data and a wR2 of 6.58% for all data. mdpi.com The R1 and wR2 values are indicators of the agreement between the crystallographic model and the experimental diffraction data, with lower values signifying a better fit. The goodness-of-fit, which was 1.087, further confirms the quality of the refinement. mdpi.com

A critical part of the refinement process is the modeling of atomic displacement parameters, often referred to as thermal ellipsoids. These ellipsoids represent the volume within which an atom has a certain probability of being found, thus depicting the extent and direction of its thermal vibration. In graphical representations of crystal structures, such as ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagrams, these thermal ellipsoids are typically shown at a 50% probability level. This means that there is a 50% chance of finding the center of the atom within the depicted ellipsoid. The shape and size of these ellipsoids provide valuable information about the dynamic behavior of the atoms in the crystal. For instance, elongated ellipsoids may indicate a greater degree of thermal motion along a particular direction.

The refinement process also includes corrections for other experimental factors, such as absorption of X-rays by the crystal. Data for the analogous compound were corrected for absorption effects using a multi-scan method. mdpi.com The final difference electron density synthesis is also examined to ensure that all significant electron density has been accounted for in the model. For the related compound, the largest peak and hole in the final difference map were 0.156 and -0.186 e⁻/ų, respectively, indicating a very good fit of the model to the data. mdpi.com

Table 2: Refinement Details for a Representative Analogous Compound

| Parameter | Value |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2944 / 0 / 185 |

| Goodness-of-fit on F² | 1.087 |

| Final R indices [I>2sigma(I)] | |

| R1 | 0.0244 |

| wR2 | 0.0633 |

| R indices (all data) | |

| R1 | 0.0279 |

| wR2 | 0.0658 |

| Largest diff. peak and hole | 0.156 and -0.186 e.Å⁻³ |

Future Directions and Emerging Research Avenues for S Methyl 2 Oxooxazolidine 4 Carboxylate

Development of Novel Catalytic Systems for Enantioselective Synthesis

The precise stereochemical control in the synthesis of (S)-Methyl 2-oxooxazolidine-4-carboxylate is paramount for its applications. Future research is heavily focused on the development of novel catalytic systems that can provide high enantioselectivity, yield, and efficiency. One promising direction is the use of transition metal catalysts. For instance, ruthenium(II)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones has been shown to be an efficient method for producing optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and yields (up to 99%). nih.gov This approach allows for the late-stage construction of the key stereocenter, offering a powerful alternative to traditional methods that rely on the cyclization of optically pure β-amino alcohols. nih.gov

Another emerging area is the exploration of organocatalysis. Organocatalysts offer the advantages of being metal-free, less sensitive to air and moisture, and often more environmentally benign. Research into chiral organocatalysts for the asymmetric synthesis of the oxazolidinone ring system could lead to more sustainable and cost-effective production methods. The development of bifunctional catalysts, which can activate both nucleophile and electrophile simultaneously, is another avenue that could significantly enhance the efficiency and selectivity of the synthesis.

Future research in this area will likely focus on:

High-throughput screening of new ligand-metal combinations for enhanced catalytic activity and selectivity.

Mechanistic studies using advanced spectroscopic and computational techniques to gain a deeper understanding of the catalytic cycles, enabling the rational design of more efficient catalysts.

Integration into Flow Chemistry and Microreactor Technologies for Scalability

The transition from batch to continuous manufacturing is a key trend in the chemical and pharmaceutical industries, and the synthesis of this compound is no exception. Flow chemistry and microreactor technologies offer numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and precise control over reaction parameters. scispace.comnih.gov These benefits can lead to higher yields, purities, and better reproducibility.

The application of flow chemistry to the synthesis of oxazolidinones has already been demonstrated. For example, a continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide as a C1 source has been developed, showcasing a halide-free and efficient approach. rsc.org The use of packed-bed reactors with immobilized catalysts further enhances the sustainability of the process by allowing for continuous operation over extended periods without significant loss of catalytic activity. rsc.org

Future research will likely concentrate on:

Developing integrated multi-step flow syntheses to produce this compound from simple starting materials in a single, continuous process.

Optimizing reactor design and process parameters using automated systems and machine learning algorithms to maximize throughput and efficiency.

Implementing real-time process analytical technology (PAT) to monitor reaction progress and ensure consistent product quality.

The successful integration of flow chemistry will be crucial for the large-scale and cost-effective production of this compound to meet potential market demands.

Exploration of New Derivatization Strategies for Advanced Functional Materials

The inherent functionality of this compound, with its ester and cyclic carbamate (B1207046) groups, makes it an attractive scaffold for the development of advanced functional materials. Future research will explore novel derivatization strategies to tailor its properties for specific applications.

One area of interest is the synthesis of novel polymers. The oxazolidinone ring can be opened to yield functionalized polymers with controlled stereochemistry. The methyl ester group provides a convenient handle for further chemical modifications, allowing for the introduction of various functional groups to tune the material's properties, such as solubility, thermal stability, and biocompatibility.

Another promising avenue is the development of chiral ligands for asymmetric catalysis. By modifying the core structure of this compound, new ligands can be designed with unique steric and electronic properties, potentially leading to catalysts with improved performance in a variety of chemical transformations.

Future research in this domain will likely involve:

Systematic studies on the reactivity of the oxazolidinone ring and the ester group to establish a toolbox of reliable derivatization reactions.

Synthesis and characterization of new monomers and polymers derived from this compound for applications in areas such as drug delivery, tissue engineering, and specialty coatings.

Investigation of the self-assembly properties of derivatized molecules to create supramolecular structures with interesting optical or electronic properties.

Computational Design and Prediction of Novel Applications in Chemical Biology and Materials Science

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. In the context of this compound, these methods can be employed to accelerate the discovery of new applications in chemical biology and materials science.

In chemical biology, computational approaches such as molecular docking and virtual screening can be used to identify potential biological targets for derivatives of this compound. By simulating the interactions between the molecule and various proteins, researchers can predict its potential as a therapeutic agent or a chemical probe for studying biological processes.

In materials science, computational tools can be used to predict the properties of new materials derived from this compound. For example, quantum chemical calculations can be used to estimate the electronic and optical properties of new polymers, while molecular dynamics simulations can provide insights into their mechanical and thermal behavior. This in silico approach can help to guide the design and synthesis of new materials with desired functionalities.

Future research in this area will likely focus on:

Developing accurate and efficient computational models to predict the biological activity and material properties of this compound derivatives.

Integrating computational screening with experimental validation to create a streamlined workflow for the discovery of new applications.

Utilizing machine learning and artificial intelligence to analyze large datasets and identify structure-property relationships, further accelerating the design of new molecules and materials.

The synergy between computational and experimental approaches will be crucial for unlocking the full potential of this compound in the years to come.

常见问题

Basic: What is a validated synthetic route for (S)-Methyl 2-oxooxazolidine-4-carboxylate, and what are critical reaction parameters?

The enantioselective synthesis involves cyclizing D-serine methyl ester hydrochloride with triphosgene in tetrahydrofuran (THF) under reflux for 4 hours. Key steps include:

- Reagent stoichiometry : 1:1 molar ratio of D-serine methyl ester to triphosgene.

- Solvent choice : THF ensures solubility and facilitates cyclization.

- Work-up : Removal of solvent under reduced pressure followed by purification via silica gel chromatography (ethyl acetate/hexane = 3:1) yields 78% product .

Note : For the (S)-enantiomer, ensure the starting material is D-serine methyl ester to retain stereochemical integrity.

Basic: How can purity and structural integrity be confirmed post-synthesis?

- Chromatography : Use silica gel chromatography with EA:hexane (3:1) to isolate the compound .

- Spectroscopy :

Advanced: How does the stereochemistry at C-4 influence enzymatic activity in substrate analogs?

Introducing a methyl group at C-5 in 2-oxooxazolidine-4-carboxylate derivatives increases ATP hydrolysis coupling ratios from 1.7 to ~25. The (S)-configuration may enhance steric complementarity with enzyme active sites, as seen in 5-oxoprolinease studies. Comparative assays with (R)- and (S)-enantiomers are critical to quantify stereospecific effects .

Advanced: How can the oxazolidinone ring’s puckering conformation affect reactivity?

The Cremer-Pople puckering parameters (, , ) quantify nonplanar ring distortions. For this compound:

- Crystallographic analysis : Extract atomic coordinates from X-ray data.

- Parameter calculation : Use (for N=5) to model pseudorotation.

Conformational flexibility may modulate steric accessibility in catalytic reactions .

Advanced: How to resolve contradictions in reported reactivity data for oxazolidinone derivatives?

- Control experiments : Verify enantiomeric purity via chiral HPLC or optical rotation.

- Substituent effects : Compare methyl vs. bulkier groups at C-5 (e.g., cis/trans-5-methyl derivatives) to isolate steric/electronic contributions .

- Statistical validation : Apply multivariate analysis to differentiate outliers (e.g., anomalous coupling ratios).

Methodological: What safety protocols are essential when using triphosgene in synthesis?

- Handling : Use a fume hood, gloves, and eye protection. Triphosgene releases phosgene gas upon hydrolysis.

- Quenching : Add excess anhydrous ethanol to residual reagents to convert phosgene to less toxic diethyl carbonate.

- Waste disposal : Segregate halogenated waste and engage certified hazardous waste contractors .

Methodological: How to optimize crystallographic refinement for accurate stereochemical assignment?

- Data collection : Use high-resolution (<1.0 Å) X-ray data to resolve light atoms (C, N, O).

- Software : Refine with SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces).

- Validation : Check Flack parameter to confirm enantiopurity and exclude twinning artifacts .

Advanced: What computational tools predict the compound’s reactivity in asymmetric catalysis?

- DFT calculations : Model transition states (e.g., Gaussian, ORCA) to compare (R)- and (S)-enantiomer activation energies.

- Docking simulations : Use AutoDock Vina to study enzyme-substrate binding modes.

- Parameterization : Include solvent effects (e.g., PCM model for THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。